molecular formula C8H14N2O4Pt B8057430 Cyclohexane-1,2-diamine; oxalate; platinum(2+) CAS No. 61913-68-6

Cyclohexane-1,2-diamine; oxalate; platinum(2+)

Cat. No.: B8057430
CAS No.: 61913-68-6
M. Wt: 397.29 g/mol
InChI Key: ZROHGHOFXNOHSO-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

The primary target of Cyclohexane-1,2-diamine; Oxalate; Platinum(2+), also known as Oxaliplatin, is DNA . It acts as an alkylating agent that prevents DNA replication and transcription by causing cross-links between DNA bases .

Mode of Action

Oxaliplatin interacts with its target, DNA, by causing intrastrand or interstrand crosslinks . The initial reaction in Oxaliplatin biotransformation involves displacement of the oxalate group by water and chloride, resulting in the formation of reactive species such as monochloro-, dichloro-, and diaquo-DACH platinum .

Biochemical Pathways

Oxaliplatin affects various biochemical pathways. It has been found to interact with microRNAs, small noncoding RNAs that have diverse roles in physiological processes, including cellular proliferation and cell death . For instance, in colorectal cancer, the co-treatment of Oxaliplatin with anti-miR-19a can partially reverse the Oxaliplatin resistance through the upregulation of phosphatase and tensin homolog (PTEN) .

Pharmacokinetics

The pharmacokinetics of Oxaliplatin involve its degradation and clearance from the body. Calcium and magnesium have been found to accelerate Oxaliplatin degradation to Pt(DACH)Cl2 in chloride-containing solutions in vitro .

Result of Action

The molecular and cellular effects of Oxaliplatin’s action include the prevention of DNA replication and transcription, leading to cell death . It has been shown to be effective in eliminating neoplastic cells of colorectal cancer . Resistance to this drug can reduce treatment efficacy .

Action Environment

Environmental factors such as the presence of calcium and magnesium can influence Oxaliplatin’s action, efficacy, and stability . These elements accelerate the in vitro degradation of Oxaliplatin by binding to a monochloro-monooxalato ring-opened anionic intermediate . Their impact on in vivo clearance of oxaliplatin is less than 25% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of oxaliplatin involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oxaliplatin has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

    Cisplatin: An earlier platinum-based chemotherapeutic agent.

    Carboplatin: A second-generation platinum-based drug.

Comparison:

Oxaliplatin’s unique structure, involving the cyclohexane-1,2-diamine and oxalate ligands, contributes to its distinct pharmacological properties and reduced side effects compared to its predecessors .

Properties

IUPAC Name

cyclohexane-1,2-diamine;oxalate;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROHGHOFXNOHSO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977462
Record name Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61848-63-3, 61913-68-6
Record name cis-1,2-Diaminocyclohexanemalonatoplatinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-3-(cis))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061913686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-Cyclohexanediamine(1,2-ethanedionato)platinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 2
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 3
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 4
Reactant of Route 4
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 5
Reactant of Route 5
Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Reactant of Route 6
Cyclohexane-1,2-diamine; oxalate; platinum(2+)

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